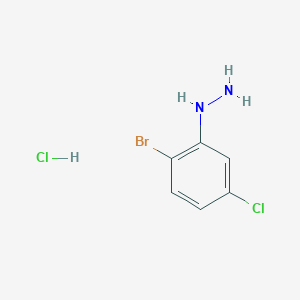

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

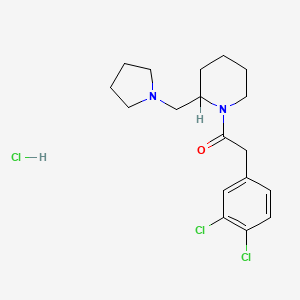

The study of "(2-Bromo-5-chlorophenyl)hydrazine hydrochloride" involves examining its synthetic pathways, molecular structure, and chemical behavior. This compound is of interest in the field of organic chemistry for its potential applications in synthesis and material science.

Synthesis Analysis

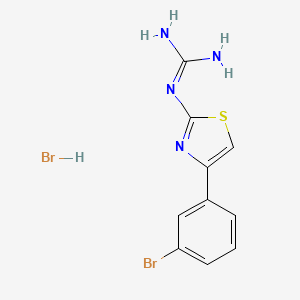

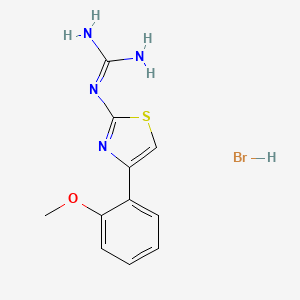

The synthesis of related hydrazine derivatives often involves reactions between halogenated compounds and hydrazine or its derivatives. For example, compounds can be synthesized by reacting isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes, as demonstrated in the synthesis of various arylidene-hydrazinyl-thiazolines (Ramadan, 2019).

Molecular Structure Analysis

Molecular structure analysis, including crystallographic investigation and density functional theory (DFT) studies, has been conducted on similar bromo hydrazine derivatives. These studies provide insights into the geometry, HOMO-LUMO energies, and molecular electrostatic potential, helping to understand the molecular stability and reactivity (Lalvani et al., 2021).

Chemical Reactions and Properties

Research on related compounds demonstrates the variety of chemical reactions hydrazine derivatives can undergo, such as cyclization, substitution, and oxidation-reduction reactions. These reactions are crucial for the functionalization and application of hydrazine derivatives in various chemical syntheses (Verma et al., 1978).

Physical Properties Analysis

The physical properties of hydrazine derivatives, including solubility, melting point, and crystal structure, are often determined using X-ray crystallography and spectroscopic methods. These properties are essential for understanding the stability and applicability of these compounds in different environments (Sivý et al., 2021).

Chemical Properties Analysis

Chemical properties, such as reactivity towards other compounds, oxidation states, and potential for forming bonds with metals or other organic molecules, are key aspects of hydrazine derivatives. Studies on similar compounds reveal the role of the hydrazine group in facilitating various chemical transformations, offering a basis for developing new materials and catalysts (Tahernejad-Javazmi et al., 2018).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Compounds

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride is used in the synthesis of various heterocyclic compounds. For example, it's involved in the preparation of 1-(2,4-Dinitrophenyl)-3-methyl-4-substituted heterocycles-2-pyrazolin-5-one, showcasing its utility in organic synthesis and pharmaceutical research (Youssef, 1984).

2. Environmental Monitoring

This compound plays a role in environmental science, particularly in monitoring water pollutants. It is used in developing sensors for detecting hydrazine and 4-chlorophenol, two major water pollutants, indicating its significance in environmental monitoring and public health (Tahernejad-Javazmi et al., 2018).

3. Mass Spectrometry and Molecular Modeling

The compound is utilized in mass spectrometry and molecular modeling studies. For instance, it has been used in the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, contributing to our understanding of molecular structures and interactions (Ramadan, 2019).

4. Development of Antimicrobial Agents

It's involved in the creation of compounds with antimicrobial properties. Research shows its use in preparing arylsulfonyl hydrazones, which have been screened for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Shah et al., 1993).

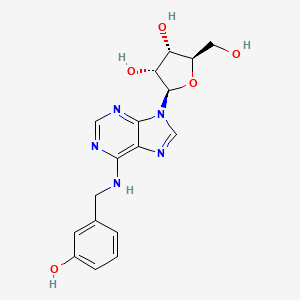

5. Cancer Research

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride plays a critical role in cancer research. It's used in synthesizing novel compounds with potential anticancer properties, such as 1-(5-bromo-2,3-dimethoxybenzylidene)-2-(pyridine-2-yl) hydrazine, which has shown significant cytotoxic effects on cancer cell lines (Noma et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-bromo-5-chlorophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJQVVGKPLHSLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

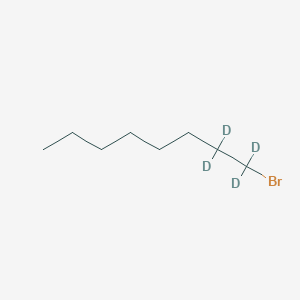

C1=CC(=C(C=C1Cl)NN)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(trimethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/no-structure.png)